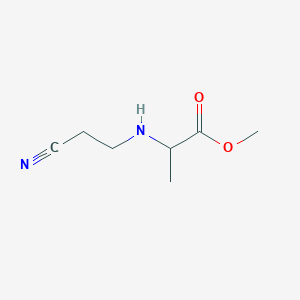
rac-(2R,3S)-1-benzyl-2,5,5-trimethylpiperidin-3-amine, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(2R,3S)-1-benzyl-2,5,5-trimethylpiperidin-3-amine, trans is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound is characterized by its unique structural features, including a piperidine ring substituted with benzyl, trimethyl, and amine groups. The compound exists as a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other.
Vorbereitungsmethoden
The synthesis of rac-(2R,3S)-1-benzyl-2,5,5-trimethylpiperidin-3-amine, trans can be achieved through several synthetic routes. One common method involves the reaction of 1-benzyl-2,5,5-trimethylpiperidin-3-one with an appropriate amine source under reductive amination conditions. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and selectivity.
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
rac-(2R,3S)-1-benzyl-2,5,5-trimethylpiperidin-3-amine, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or amine groups, using reagents such as alkyl halides or acyl chlorides, resulting in the formation of new carbon-nitrogen or carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidine ring may yield piperidinones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
rac-(2R,3S)-1-benzyl-2,5,5-trimethylpiperidin-3-amine, trans has diverse applications in scientific research:
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in studies investigating the structure-activity relationships of piperidine derivatives, contributing to the development of new bioactive compounds.
Medicine: The compound’s pharmacological properties are explored for potential therapeutic applications, such as analgesics, anti-inflammatory agents, and central nervous system modulators.
Industry: It finds use in the production of specialty chemicals and materials, where its unique structural features impart desirable properties.
Wirkmechanismus
The mechanism of action of rac-(2R,3S)-1-benzyl-2,5,5-trimethylpiperidin-3-amine, trans involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s amine group can form hydrogen bonds or electrostatic interactions with target proteins, modulating their activity. Additionally, the benzyl and trimethyl groups contribute to the compound’s binding affinity and selectivity, influencing its overall pharmacological profile.
Vergleich Mit ähnlichen Verbindungen
rac-(2R,3S)-1-benzyl-2,5,5-trimethylpiperidin-3-amine, trans can be compared with other piperidine derivatives, such as:
1-benzyl-2,5-dimethylpiperidin-3-amine: Lacks one methyl group compared to the target compound, resulting in different steric and electronic properties.
1-benzyl-2,5,5-trimethylpiperidin-3-ol: Contains a hydroxyl group instead of an amine, leading to distinct reactivity and biological activity.
1-benzyl-2,5,5-trimethylpiperidin-3-one: Features a ketone group, which can undergo different chemical transformations compared to the amine.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzyl and trimethyl groups, which confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C15H24N2 |
|---|---|
Molekulargewicht |
232.36 g/mol |
IUPAC-Name |
1-benzyl-2,5,5-trimethylpiperidin-3-amine |
InChI |
InChI=1S/C15H24N2/c1-12-14(16)9-15(2,3)11-17(12)10-13-7-5-4-6-8-13/h4-8,12,14H,9-11,16H2,1-3H3 |
InChI-Schlüssel |
CIORMUPKAICPAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CC(CN1CC2=CC=CC=C2)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-4-methyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12311482.png)
![5-Hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[3,4,5-trihydroxy-6-(1,2,3,4-tetrahydroxypentyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12311488.png)






![6-({1-[2-(Trifluoromethyl)phenyl]ethyl}amino)pyridine-3-carbonitrile](/img/structure/B12311530.png)
![2-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B12311540.png)

![6-Bromo-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B12311552.png)

